Cas no 73537-10-7 (leuseramycin)

leuseramycin structure
leuseramycin structure
Product Name:leuseramycin
Numero CAS:73537-10-7
MF:C47H78O13
MW:851.114436626434
CID:978149
PubChem ID:6442058
Update Time:2024-03-01

leuseramycin Proprietà chimiche e fisiche

Nomi e identificatori

    • leuseramycin
    • (E)-8-[7-hydroxy-2-[2-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-
    • CID 101281143
    • 30-Deoxydianemycin
    • Antibiotic TM-531
    • TM-531
    • Antibiotic TM 531
    • CHEBI:223611
    • 6-Nonenoic acid, 8-(2-(6-hydroxy-3,5,6-trimethyltetrahydro-2H-pyrn-2-yl)-9-(5-methoxy-6-methyltetrahydro-2H-pyran-2-yloxy)-9-hydroxy-2,4,8,10-tetramethyl(2,7-bi-1,6-dioxaspiro(4.5)dec)-7-yl)-5-oxo-2,4,6,8-tetramethyl-
    • AKOS040747058
    • Dianemycin, 30-deoxy-
    • 73537-10-7
    • (E)-8-[7-hydroxy-2-[2-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid
    • Inchi: 1S/C47H78O13/c1-24(40(49)25(2)19-28(5)43(50)51)18-26(3)41-31(8)34(48)23-46(59-41)17-16-44(11,60-46)38-22-36(55-39-15-14-35(53-13)33(10)54-39)32(9)47(57-38)30(7)21-37(56-47)42-27(4)20-29(6)45(12,52)58-42/h18,25-39,41-42,48,52H,14-17,19-23H2,1-13H3,(H,50,51)/b24-18+/t25-,26+,27+,28+,29-,30+,31-,32-,33-,34+,35+,36+,37-,38-,39?,41-,42+,44+,45+,46-,47+/m1/s1
    • Chiave InChI: ALQNAINCHNBUOD-RUYQEXKFSA-N
    • Sorrisi: O1[C@H](C[C@@H]([C@@H](C)[C@@]21[C@@H](C)C[C@H]([C@@H]1[C@@H](C)C[C@@H](C)[C@@](C)(O)O1)O2)OC1CC[C@@H]([C@@H](C)O1)OC)[C@]1(C)CC[C@]2(C[C@@H]([C@@H](C)[C@@H]([C@H](/C=C(\C)/C([C@H](C)C[C@@H](C(=O)O)C)=O)C)O2)O)O1

Proprietà calcolate

  • Massa esatta: 850.54424254g/mol
  • Massa monoisotopica: 850.54424254g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 13
  • Conta atomi pesanti: 60
  • Conta legami ruotabili: 12
  • Complessità: 1560
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 21
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 169
  • XLogP3: 6.8
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd